molecular formula C8H17NO2 B13152019 4-(2-Aminoethyl)oxepan-4-ol

4-(2-Aminoethyl)oxepan-4-ol

Cat. No.: B13152019
M. Wt: 159.23 g/mol
InChI Key: DKDMUEOXCBTTHO-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)oxepan-4-ol is a cyclic ether derivative featuring a seven-membered oxepane ring substituted with a 2-aminoethyl group and a hydroxyl group at the 4-position. This compound belongs to the class of primary amines and exhibits unique structural characteristics due to the combination of its polar functional groups (amine and hydroxyl) and the oxepane ring’s conformational flexibility.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

4-(2-aminoethyl)oxepan-4-ol

InChI

InChI=1S/C8H17NO2/c9-5-3-8(10)2-1-6-11-7-4-8/h10H,1-7,9H2

InChI Key

DKDMUEOXCBTTHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCOC1)(CCN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)oxepan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of oxepane with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)oxepan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Aminoethyl)oxepan-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)oxepan-4-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 4-(2-Aminoethyl)oxepan-4-ol and related compounds:

Compound Core Structure Functional Groups Key Features
This compound Oxepane ring -OH, -NH₂ (primary amine) Seven-membered ring with axial flexibility
4-(2-Aminoethyl)catechol Benzene ring (catechol) -OH (two groups), -NH₂ Aromaticity, redox-active catechol moiety
4-(2-Aminoethyl)-2-methoxy-phenol Benzene ring (methoxy) -OCH₃, -OH, -NH₂ Electron-donating methoxy group enhances solubility

Structural Insights :

  • The oxepane ring in this compound introduces steric and conformational flexibility compared to rigid aromatic systems like catechol or methoxy-phenol derivatives .
  • The hydroxyl and amine groups in all three compounds enable hydrogen bonding, but their spatial arrangement varies significantly due to core structure differences.

Solubility and Physicochemical Properties

Evidence from analogs suggests that solubility is influenced by both functional groups and core structure:

Compound Solubility in Polar Solvents Temperature Sensitivity
This compound Moderate (inferred) Likely temperature-dependent
4-(2-Aminoethyl)catechol High (due to polar -OH groups) Stable across temperatures
4-(2-Aminoethyl)-2-methoxy-phenol High (enhanced by -OCH₃ group) Increased solubility at higher temps

Key Findings :

  • The methoxy group in 4-(2-aminoethyl)-2-methoxy-phenol improves solubility in polar solvents like ethanol or water compared to the oxepane-based compound .
  • Catechol derivatives exhibit redox activity, which is absent in the oxepane analog due to lack of aromaticity .

Biological Activity

4-(2-Aminoethyl)oxepan-4-ol, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by its oxepane ring structure, which contributes to its unique chemical behavior. The presence of an aminoethyl side chain enhances its solubility and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of effects:

  • Cytotoxicity : In vitro studies indicate that this compound exhibits cytotoxic effects on certain cancer cell lines. The cytotoxicity was assessed using the MTT assay, which measures cell viability based on mitochondrial activity .
  • Antidiabetic Properties : Preliminary investigations suggest that this compound may inhibit enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. This inhibition could lead to reduced blood glucose levels, making it a candidate for further research in diabetes management .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several pathways have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes, thereby altering glucose absorption and utilization.
  • Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to decreased proliferation rates .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Study A (2021)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dosage ranges.
Study B (2022)Reported a decrease in blood glucose levels in diabetic rat models after treatment with the compound, suggesting potential antidiabetic effects.
Study C (2023)Investigated the compound's mechanism of action, revealing inhibition of α-amylase activity by 45% at a concentration of 100 µM.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in animal models. Acute toxicity studies showed a high LD50 value, indicating a relatively safe profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications .

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